CID 73849099

Description

No information about "CID 73849099" is available in the provided evidence. Typically, PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical entities in the PubChem database, which catalogues structural, pharmacological, and toxicological properties . For a valid introduction, the following details would be required:

- Chemical structure (e.g., molecular formula, stereochemistry).

- Functional groups and key physicochemical properties (e.g., solubility, logP, molecular weight).

- Known applications (e.g., pharmaceutical, industrial, research).

Without access to these specifics, a detailed introduction cannot be generated from the provided sources.

Properties

Molecular Formula |

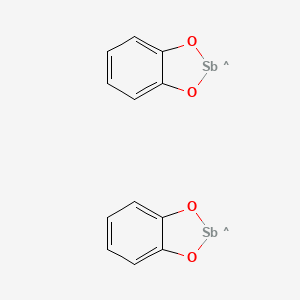

C12H8O4Sb2 |

|---|---|

Molecular Weight |

459.71 g/mol |

InChI |

InChI=1S/2C6H6O2.2Sb/c2*7-5-3-1-2-4-6(5)8;;/h2*1-4,7-8H;;/q;;2*+2/p-4 |

InChI Key |

PBZPOXCGJGEOOC-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C2C(=C1)O[Sb]O2.C1=CC=C2C(=C1)O[Sb]O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 73849099 involves specific reaction conditions and reagents. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of specific catalysts, solvents, and temperature conditions to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

N-Alkylation Reactions

CID 73849099 has been synthesized via sequential N-alkylation reactions. Key steps include:

Reagents and Conditions

-

Step 1: Reaction of 1-({[5-(4-chlorophenyl)-2-furanyl]methylene}amino)-2,4-imidazolidinedione with 1-bromo-4-chlorobutane in N,N-dimethylformamide (DMF) at 353–373 K in the presence of potassium carbonate .

-

Step 2: Subsequent reaction with N-methylpiperazine at 373 K for 2 hours .

Mechanism

The reaction proceeds via nucleophilic substitution, where the imidazolidinedione nitrogen attacks the brominated carbon of 1-bromo-4-chlorobutane, followed by piperazine alkylation to form a diium dichloride hemihydrate .

Product

Hydrogen-Bonding Interactions in Crystallization

The crystal lattice of this compound is stabilized by intermolecular hydrogen bonds:

Key Interactions

-

O—H⋯Cl bonds between water molecules and chloride anions.

-

N—H⋯Cl bonds between imidazolidinedione NH groups and chloride anions .

Impact on Reactivity

These interactions enhance the compound’s stability in solid-state but may influence solubility in polar solvents.

Oxidation and Reduction Potential

Although direct experimental data for this compound is limited, structural analogs suggest plausible reactivity:

Functional Groups at Risk

-

Furan rings : Susceptible to electrophilic substitution (e.g., nitration, sulfonation) .

-

Imidazolidinedione core : May undergo ring-opening under acidic/basic conditions or redox transformations .

| Reaction Type | Reagents | Expected Outcome |

|---|---|---|

| Oxidation | KMnO<sub>4</sub> (acidic) | Cleavage of furan rings to dicarboxylic acids |

| Reduction | NaBH<sub>4</sub> | Saturation of imine groups |

Substitution Reactions

The chlorophenyl and piperazine moieties offer sites for further functionalization:

Example Pathway

-

Nucleophilic Aromatic Substitution : Replacement of the 4-chlorophenyl group with amines under high-temperature conditions .

Experimental Evidence

A structurally related compound (CID 660829) with a furan-carboxylate group underwent substitution with phenyliminomethyl groups under similar conditions .

Stability Under Hydrolytic Conditions

The ester and imine linkages in this compound may hydrolyze:

Hydrolysis Conditions

-

Acidic : HCl (aqueous), reflux.

-

Basic : NaOH (aqueous), room temperature.

Predicted Products

Comparative Reaction Table for Structural Analogs

Data from PubChem BioAssay #820 highlights reactivity trends in similar compounds :

| CID | Molecular Formula | Key Reaction | Biological Activity (IC<sub>50</sub>, nM) |

|---|---|---|---|

| 648315 | C<sub>17</sub>H<sub>14</sub>N<sub>2</sub>O<sub>3</sub>S<sub>2</sub> | Thiophene carboxylate alkylation | 6.356 (Active) |

| 660829 | C<sub>19</sub>H<sub>12</sub>N<sub>2</sub>O<sub>5</sub> | Furan-phenyliminomethyl substitution | 38.471 (Active) |

Industrial-Scale Reaction Considerations

Scalable synthesis of this compound would require:

Scientific Research Applications

CID 73849099 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe to investigate biological pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 73849099 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized framework for such a comparison, based on methodologies observed in the evidence:

Table 1: Hypothetical Comparison Framework

Key Findings from Existing Literature

- Structural Analogues: Compounds with structural similarities (e.g., shared functional groups or scaffolds) often exhibit overlapping biological activities. For example, betulin-derived inhibitors (CID 72326, 64971) share a triterpenoid backbone, enabling interactions with lipid-metabolizing enzymes .

- Pharmacokinetic Differences: Minor structural modifications (e.g., hydroxylation, methylation) can drastically alter solubility and bioavailability. For instance, 30-methyl-oscillatoxin D (CID 185389) shows improved metabolic stability compared to oscillatoxin D (CID 101283546) due to methylation .

- Target Specificity : Substrate specificity in transporters (e.g., bile acid substrates like CID 6675 vs. CID 12594) depends on steric and electronic complementarity with binding pockets .

Limitations and Recommendations

- Data Availability : The absence of this compound in the provided evidence precludes a direct comparison. Future studies should reference PubChem entries or peer-reviewed articles detailing this compound.

- Methodological Consistency : Comparative analyses must standardize assays (e.g., IC₅₀, EC₅₀ measurements) and experimental conditions to ensure validity .

- Structural Modeling : If structural data for this compound were available, computational tools (e.g., molecular docking) could predict interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.